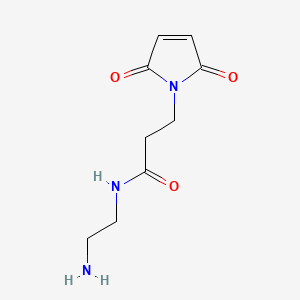

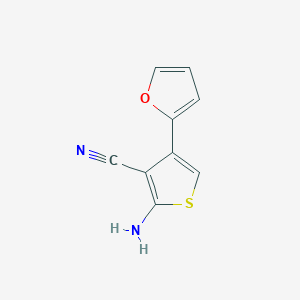

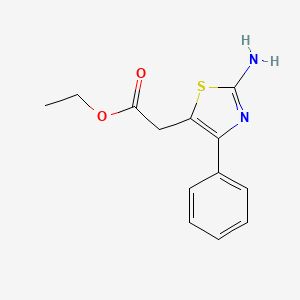

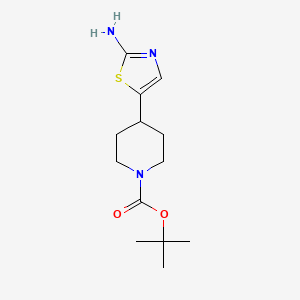

2-Amino-4-(2-furyl)thiophene-3-carbonitrile

Übersicht

Beschreibung

“2-Amino-4-(2-furyl)thiophene-3-carbonitrile” is a chemical compound . It is a derivative of 2-aminothiophene-3-carbonitrile .

Synthesis Analysis

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives has been studied using high-speed vibration milling . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .Chemical Reactions Analysis

The Gewald reaction, which involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur, has been used to construct poly-substituted 2-aminothiophene . Many methods have been examined to optimize the reaction conditions for the Gewald reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications of Thiophene Derivatives

Thiophene derivatives, including compounds like 2-Amino-4-(2-furyl)thiophene-3-carbonitrile, have been extensively studied for their diverse applications in medicinal chemistry and material science. These compounds are aromatic five-membered rings containing sulfur as a heteroatom and have been found in various natural and synthetic compounds with significant bioactivities. Thiophene derivatives exhibit a wide range of applications due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. They form the basis of several well-known drugs in the market, such as Cefoxitin and Raltitrexed. Beyond medicinal chemistry, thiophene derivatives are also employed in organic materials for their electronic properties, serving as intermediates in organic synthesis, and finding use in agrochemicals, flavors, and dyes. The synthesis of thiophene derivatives has evolved significantly, with modifications and improvements to established methods and the development of novel synthetic approaches. This evolution highlights the compound's versatility in application to natural product synthesis and drug synthesis, indicating a future of continued interest and innovation in their use (Xuan, 2020).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing compounds, such as those based on thiophene structures, is a significant concern due to their resistance to conventional degradation processes. Advanced Oxidation Processes (AOPs) have shown effectiveness in mineralizing these compounds, improving the efficacy of treatment schemes for water and environmental remediation. AOPs offer a promising approach to address the global concern regarding the presence of toxic and hazardous amino compounds and their degradation products in water. These processes are particularly effective against recalcitrant nitrogen-containing compounds, offering a pathway to their efficient degradation under optimized conditions, which can yield highly efficient degradation results (Bhat & Gogate, 2021).

Wirkmechanismus

Target of Action

The primary target of 2-Amino-4-(2-furyl)thiophene-3-carbonitrile is the Enoyl-ACP Reductase Receptor . This receptor plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of many pathogenic bacteria .

Mode of Action

The compound interacts with its target receptor by binding to the active site, thereby inhibiting the function of the receptor . This interaction results in the disruption of the fatty acid synthesis pathway, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the Enoyl-ACP Reductase Receptor, the compound disrupts this pathway, leading to downstream effects such as the inhibition of bacterial growth .

Pharmacokinetics

The compound’sAbsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were compared with the standard drug isoniazid

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the fatty acid synthesis pathway, the compound prevents the bacteria from producing essential components for their survival, leading to their eventual death .

Eigenschaften

IUPAC Name |

2-amino-4-(furan-2-yl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c10-4-6-7(5-13-9(6)11)8-2-1-3-12-8/h1-3,5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMZLMAJFIXAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=C2C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B3286098.png)

![Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine](/img/structure/B3286102.png)

amine](/img/structure/B3286107.png)

![N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286144.png)